molecular formula C13H18N2O2S B2651621 1-[4-(1,3-Thiazol-2-yloxy)cyclohexyl]pyrrolidin-2-one CAS No. 2200572-90-1

1-[4-(1,3-Thiazol-2-yloxy)cyclohexyl]pyrrolidin-2-one

Cat. No.: B2651621
CAS No.: 2200572-90-1
M. Wt: 266.36
InChI Key: SHLUPNXSVHRSMB-UHFFFAOYSA-N
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Description

1-[4-(1,3-Thiazol-2-yloxy)cyclohexyl]pyrrolidin-2-one is a heterocyclic compound that features a thiazole ring and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1,3-Thiazol-2-yloxy)cyclohexyl]pyrrolidin-2-one typically involves the formation of the thiazole ring followed by its attachment to a cyclohexyl group and subsequent coupling with a pyrrolidinone moiety. Common synthetic routes include:

    Thiazole Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Cyclohexyl Attachment: The thiazole ring is then reacted with cyclohexyl derivatives under conditions that promote nucleophilic substitution.

    Coupling with Pyrrolidinone: The final step involves coupling the thiazole-cyclohexyl intermediate with pyrrolidinone using reagents such as coupling agents or catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(1,3-Thiazol-2-yloxy)cyclohexyl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, converting it to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Alcohol derivatives of the pyrrolidinone ring.

    Substitution Products: Various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, including anticonvulsant and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-Thiazol-2-yloxy)cyclohexyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

1-[4-(1,3-Thiazol-2-yloxy)cyclohexyl]pyrrolidin-2-one can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Thiazole derivatives, pyrrolidinone derivatives, and other heterocyclic compounds.

    Uniqueness: The combination of the thiazole and pyrrolidinone rings in a single molecule provides a unique structural framework that may enhance its biological activity and specificity compared to other compounds.

Properties

IUPAC Name

1-[4-(1,3-thiazol-2-yloxy)cyclohexyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c16-12-2-1-8-15(12)10-3-5-11(6-4-10)17-13-14-7-9-18-13/h7,9-11H,1-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLUPNXSVHRSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2CCC(CC2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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